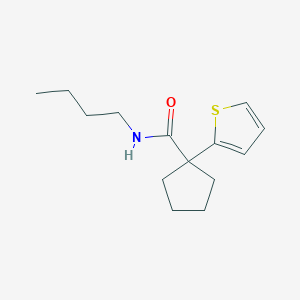

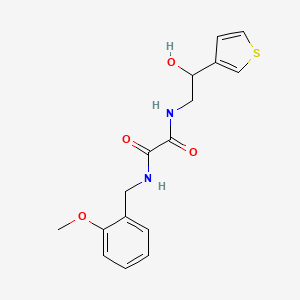

![molecular formula C13H13ClN2O3 B2508204 2-chloro-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}acetamide CAS No. 338749-84-1](/img/structure/B2508204.png)

2-chloro-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-chloro-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}acetamide" is a chemically synthesized molecule that appears to be related to various research efforts in the synthesis and characterization of acetamide derivatives. Although the specific compound is not directly mentioned in the provided papers, similar compounds with related structures and functionalities have been studied for their potential biological activities and chemical properties.

Synthesis Analysis

The synthesis of related acetamide derivatives often involves multi-step reactions, starting from basic aromatic compounds or acids, which are then converted into esters, hydrazides, and further cyclized to form heterocyclic compounds such as oxadiazoles . For instance, the synthesis of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide involves the use of N-(2-methoxy-5-chlorophenyl)-2-bromoacetamide, which is structurally similar to the compound of interest . The synthesis process is typically confirmed using spectroscopic methods like NMR, IR, and mass spectrometry .

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often confirmed through various spectroscopic techniques. For example, the structure of silaheterocyclic benzoxazasiloles was confirmed by X-ray analysis . Similarly, the synthesized acetamide derivatives in other studies were characterized by LCMS, IR, 1H, and 13C spectroscopies . These techniques provide detailed information about the molecular framework and the substitution patterns on the aromatic rings.

Chemical Reactions Analysis

Acetamide derivatives can undergo various chemical reactions depending on their substituents and the presence of reactive functional groups. For example, silaheterocyclic compounds can be hydrolyzed to form silanols and can react with alcohols to transform into silanes . The reactivity of these compounds can be influenced by the presence of electron-donating or withdrawing groups on the aromatic rings, which can affect the electron density and thus the chemical behavior of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. The presence of heteroatoms, such as oxygen, sulfur, and silicon, within the molecular framework can affect properties like solubility, boiling and melting points, and stability. The substituents on the aromatic rings can also impact the acidity or basicity of the compound. These properties are crucial for determining the compound's suitability for various applications, including its potential biological activity .

Scientific Research Applications

Herbicide Development and Agricultural Applications

Research has demonstrated that derivatives of 2-chloro-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}acetamide, particularly those with isoxazolyl groups, exhibit significant herbicidal activity. These compounds have been effective against various upland weeds, such as barnyard grass, large crabgrass, and slender amaranth, without adversely affecting crops like cotton. This suggests their potential utility in agricultural settings for weed management (Kai et al., 1998).

Comparative Metabolism Studies

Studies have explored the comparative metabolism of chloroacetamide herbicides, including those related to this compound, in human and rat liver microsomes. These studies are crucial for understanding the metabolic pathways and potential environmental and health impacts of these herbicides. The metabolism of related compounds like acetochlor and metolachlor in liver microsomes has been extensively studied (Coleman et al., 2000).

Soil Interaction and Efficacy

The interaction of chloroacetamide herbicides with soil and their overall efficacy in agricultural settings have been studied. Research has shown that the presence of wheat straw and irrigation can significantly impact the reception and activity of these herbicides in soil, influencing their effectiveness in controlling weed growth (Banks & Robinson, 1986).

Potential for Anticancer Properties

Exploratory research into novel isoxazole compounds, structurally related to this compound, has indicated potential anticancer properties. These studies involve the synthesis and evaluation of these compounds for their effectiveness against certain types of cancer cells, highlighting a possible avenue for therapeutic application (Vinayak et al., 2014).

Environmental Impact Assessment

Understanding the environmental impact of chloroacetamide herbicides is crucial. Studies have focused on the adsorption, mobility, and efficacy of these compounds in various soil types. These studies help in assessing the environmental risks and the appropriate application strategies to minimize potential negative impacts on ecosystems (Peter & Weber, 1985).

properties

IUPAC Name |

2-chloro-N-[[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O3/c1-18-10-4-2-9(3-5-10)12-6-11(19-16-12)8-15-13(17)7-14/h2-6H,7-8H2,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXYDOYZMLPXBCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NOC(=C2)CNC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

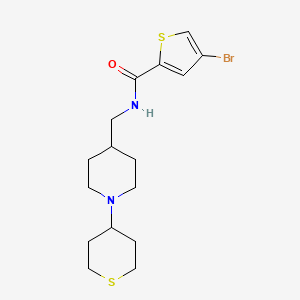

![2-chloro-N-[2-propoxy-5-(trifluoromethyl)phenyl]pyridine-4-carboxamide](/img/structure/B2508121.png)

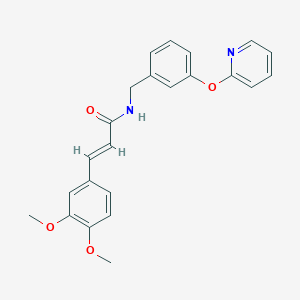

![2-[3-(4-chlorobenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2508124.png)

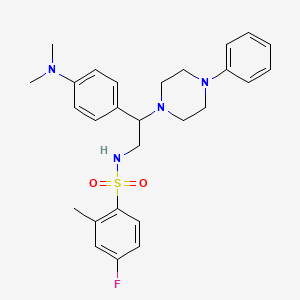

![ethyl 4-(2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)benzoate](/img/structure/B2508129.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-nitrophenyl)oxalamide](/img/structure/B2508130.png)

![3-(2-Ethoxyphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2508136.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)acetamide](/img/structure/B2508137.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-1-(3,5-difluorophenyl)methanesulfonamide](/img/structure/B2508138.png)